

# Application Notes: Generation of a PGAM Knockout Cell Line Using CRISPR-Cas9

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pgaan*

Cat. No.: B034372

[Get Quote](#)

## Introduction

Phosphoglycerate Mutase (PGAM) is a crucial enzyme in the glycolytic pathway, catalyzing the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).<sup>[1][2]</sup> In humans, the two main isoforms are PGAM1 and PGAM2.<sup>[3]</sup> PGAM1 is ubiquitously expressed, while PGAM2 is predominantly found in muscle tissues.<sup>[3]</sup> Elevated expression of PGAM1 has been observed in various cancers, where it plays a role in promoting tumor proliferation and metastasis.<sup>[1]</sup> This makes PGAM a protein of significant interest for both basic research into cellular metabolism and for the development of novel cancer therapeutics.

The CRISPR-Cas9 system has emerged as a highly efficient and precise tool for genome editing.<sup>[4]</sup> It utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).<sup>[5][6]</sup> The cell's natural DNA repair mechanisms, particularly the error-prone non-homologous end joining (NHEJ) pathway, often introduce small insertions or deletions (indels) at the DSB site.<sup>[7][8]</sup> These indels can cause a frameshift mutation, leading to a premature stop codon and the functional knockout of the targeted gene.<sup>[6][7]</sup>

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the creation and validation of a PGAM knockout cell line using CRISPR-Cas9 technology.

## Applications of a PGAM Knockout Cell Line

- Functional Genomics: Elucidate the specific roles of PGAM in cellular processes beyond glycolysis, such as its involvement in other metabolic pathways and signaling cascades.[1]
- Cancer Biology: Investigate the impact of PGAM loss on cancer cell proliferation, metabolism (the Warburg effect), invasion, and metastasis.[1][9]
- Drug Discovery and Target Validation: Use the knockout cell line as a model system to screen for compounds that are synthetically lethal with PGAM deficiency and to validate PGAM as a therapeutic target.
- Metabolic Research: Study the metabolic reprogramming that occurs in cells lacking a key glycolytic enzyme and identify potential compensatory pathways.

### Challenges and Considerations

- Cell Viability: Homozygous knockout of Pgam1 in mice is embryonically lethal, suggesting that PGAM1 is essential for development and potentially for the viability of certain cell types. [10][11] It is crucial to assess the impact of PGAM knockout on the specific cell line being used.
- Off-Target Effects: The Cas9 nuclease can sometimes cleave DNA at sites that are similar to the target sequence, leading to unintended mutations.[12][13] Careful gRNA design and thorough off-target analysis are essential to ensure the specificity of the knockout.[14]
- Clonal Variability: Single-cell cloning is necessary to establish a homogenous population of knockout cells.[4][15] However, individual clones may exhibit different phenotypes due to clonal variation, necessitating the characterization of multiple independent clones.

## Experimental Workflow

The overall workflow for generating a PGAM knockout cell line involves several key stages, from initial design to final validation.

[Click to download full resolution via product page](#)**Caption:** Workflow for CRISPR-Cas9 mediated PGAM knockout.

## Detailed Protocols

### Protocol 1: gRNA Design and Selection for PGAM Knockout

The design of an effective and specific guide RNA (gRNA) is critical for successful gene knockout.<sup>[8]</sup> The gRNA sequence is typically 20 nucleotides long and directs the Cas9 nuclease to the target DNA, which must be adjacent to a Protospacer Adjacent Motif (PAM).<sup>[16]</sup> For *Streptococcus pyogenes* Cas9 (SpCas9), the most commonly used Cas9, the PAM sequence is NGG.<sup>[16]</sup>

#### Methodology:

- Obtain the Target Gene Sequence: Retrieve the genomic sequence of the target gene, PGAM1, from a database such as the NCBI Gene database.
- Select Target Exons: To maximize the chances of creating a non-functional protein, target an early coding exon (e.g., exon 1 or 2).<sup>[8][17]</sup> This increases the likelihood that a frameshift mutation will result in a truncated, non-functional protein.
- Use gRNA Design Tools: Utilize web-based tools to identify and score potential gRNA sequences. These tools predict on-target efficiency and potential off-target sites.
  - Recommended Tools: Synthego CRISPR Design Tool, Benchling, CHOPCHOP.
- Evaluate and Select gRNAs:
  - Choose 2-3 gRNAs with high predicted on-target scores and low predicted off-target scores.
  - Avoid gRNAs with simple repeat sequences or extreme GC content (<30% or >80%).
  - Verify that the selected gRNA sequences target a conserved region if multiple transcript variants exist.

#### Data Presentation: gRNA Design Parameters

| Parameter        | Recommendation        | Rationale                                                             |
|------------------|-----------------------|-----------------------------------------------------------------------|
| Target Locus     | Early coding exon     | Increases probability of a loss-of-function mutation.[17]             |
| gRNA Length      | 20 nucleotides        | Standard length for SpCas9 targeting.                                 |
| On-Target Score  | > 60 (tool-dependent) | Higher score correlates with higher cutting efficiency.               |
| Off-Target Score | As low as possible    | Minimizes the risk of unintended mutations at other genomic loci.[13] |
| GC Content       | 40-80%                | Ensures stable gRNA structure and binding.                            |

## Protocol 2: Delivery of CRISPR Components into Mammalian Cells

The CRISPR components (Cas9 and gRNA) can be delivered into cells in various formats: as plasmid DNA, as mRNA, or as a pre-complexed ribonucleoprotein (RNP).[5][18][19] The RNP format, consisting of purified Cas9 protein and synthetic gRNA, is often preferred as it leads to rapid editing and is quickly degraded by the cell, which can reduce off-target effects.[20]

### Methodology (RNP Delivery via Electroporation):

- Cell Preparation: Culture the target cells to ~80% confluence. On the day of transfection, harvest the cells and resuspend them in a suitable electroporation buffer at the desired concentration (e.g.,  $1 \times 10^6$  cells / 100  $\mu$ L).
- RNP Complex Formation:
  - In a sterile microcentrifuge tube, mix the synthetic gRNA and purified Cas9 protein (e.g., at a 1.5:1 molar ratio).
  - Incubate at room temperature for 10-15 minutes to allow the RNP complex to form.

- Electroporation:
  - Add the pre-formed RNP complex to the cell suspension and mix gently.
  - Transfer the mixture to an electroporation cuvette.
  - Use an electroporation device (e.g., Neon™ Transfection System, Lonza 4D-Nucleofector™) to deliver an electrical pulse using an optimized program for the specific cell line.
- Post-Transfection Culture: Immediately transfer the electroporated cells into pre-warmed culture medium and seed into a culture plate.
- Recovery: Culture the cells for 48-72 hours before proceeding with downstream applications.

#### Data Presentation: Comparison of CRISPR Delivery Methods

| Delivery Method    | Format             | Advantages                                                                                                                                                | Disadvantages                                                                                                     |
|--------------------|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|
| Electroporation    | RNP, Plasmid, mRNA | High efficiency in many cell types, including difficult-to-transfect cells; RNP format reduces off-target risk. <a href="#">[20]</a> <a href="#">[21]</a> | Can cause significant cell toxicity; requires specialized equipment. <a href="#">[21]</a>                         |
| Lipofection        | Plasmid, mRNA, RNP | Technically simple, widely available reagents. <a href="#">[5]</a>                                                                                        | Lower efficiency in some cell types (e.g., primary cells); potential for reagent-induced cytotoxicity.            |
| Viral Transduction | Lentivirus, AAV    | Very high efficiency, suitable for in vivo applications.                                                                                                  | Risk of random integration into the host genome; more complex and time-consuming to produce. <a href="#">[20]</a> |

## Protocol 3: Single-Cell Cloning and Expansion

After transfection, the cell population is heterogeneous, containing a mix of wild-type, heterozygous, and homozygous knockout cells.[22] To generate a stable and reliable knockout cell line, it is essential to isolate and expand single cells to create clonal populations.[4][23]

Methodology (Limiting Dilution):

- Cell Preparation: 48-72 hours post-transfection, harvest the cells and perform a cell count.
- Serial Dilution: Serially dilute the cell suspension in culture medium to a final concentration of 0.5-1 cell per 100  $\mu$ L.
- Seeding: Dispense 100  $\mu$ L of the diluted cell suspension into each well of several 96-well plates. According to the Poisson distribution, this concentration should result in approximately one-third of the wells containing a single cell.
- Incubation and Monitoring: Incubate the plates and monitor for colony formation over 1-3 weeks. Mark the wells that appear to contain a single colony originating from a single cell.
- Expansion: Once colonies are sufficiently large (e.g., >50% confluent in the well), trypsinize and transfer the cells from each selected well to a larger well (e.g., a 24-well plate) for further expansion.[23]
- Cryopreservation and Analysis: As clones are expanded, cryopreserve an early passage of each clone and use a parallel culture for genomic and protein-level validation.

## Protocol 4: Validation of PGAM Knockout Clones

Validation is a multi-step process to confirm the desired genetic modification at the DNA level and its functional consequence at the protein level.[4]

Methodology:

- Genomic DNA Extraction: Extract genomic DNA from each expanded clonal population.
- PCR Amplification: Design PCR primers that flank the gRNA target site in the PGAM1 gene. Amplify this region from the extracted genomic DNA.[22]

- Sanger Sequencing for Indel Detection:
  - Purify the PCR products and send them for Sanger sequencing.
  - Analyze the sequencing chromatograms. A successful biallelic knockout will show two different indel mutations, resulting in overlapping peaks after the cut site. Analysis tools like ICE (Inference of CRISPR Edits) can help deconvolve these sequencing traces.[23]
- Western Blot for Protein Knockout Confirmation:
  - Prepare protein lysates from the wild-type control and the putative knockout clones.
  - Perform a Western blot using a validated antibody specific for PGAM1.
  - A successful knockout clone will show a complete absence of the PGAM1 protein band compared to the wild-type control. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[22]
- Off-Target Analysis (Recommended):
  - Prediction: Use the gRNA design tool to predict the top 5-10 potential off-target sites.
  - Validation: Amplify and sequence these potential off-target loci from the validated knockout clone's genomic DNA to check for unintended mutations.[13] For clinical applications, unbiased genome-wide methods like GUIDE-seq or whole-genome sequencing are recommended for comprehensive off-target analysis.[12][14][24]

#### Data Presentation: Expected Validation Results

| Assay             | Wild-Type Control                                      | Successful Knockout Clone                                                      |
|-------------------|--------------------------------------------------------|--------------------------------------------------------------------------------|
| Sanger Sequencing | Clean, single-peak chromatogram.                       | Overlapping sequences post-cut site, indicating indels.                        |
| Western Blot      | Clear band at the expected molecular weight for PGAM1. | Complete absence of the PGAM1 band.                                            |
| Phenotypic Assay  | Normal cell proliferation and glycolysis rate.         | Altered proliferation or metabolic profile (e.g., reduced lactate production). |

## PGAM in the Glycolytic Pathway

PGAM plays a central role in the energy-payoff phase of glycolysis, the metabolic pathway that converts glucose into pyruvate.<sup>[1]</sup> The knockout of PGAM is expected to block this pathway, leading to an accumulation of upstream metabolites and a deficit in downstream products, including pyruvate and ATP.

[Click to download full resolution via product page](#)**Caption:** PGAM1's role in the glycolytic pathway.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Downregulation of PGAM2 alleviates angiotensin II-induced cardiac hypertrophy by destabilizing HSP90 and inactivating the mTOR/IKK $\alpha$  signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 5. synthego.com [synthego.com]
- 6. Generating guide RNAs and sequencing primers for CRISPR knockouts [sequenceserver.com]
- 7. synthego.com [synthego.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. PGAM1 phosphoglycerate mutase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of genetically modified mice for phosphoglycerate mutase, a vitally-essential enzyme in glycolysis | PLOS One [journals.plos.org]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. synthego.com [synthego.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Generating Single Cell-Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 17. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]

- 18. research.rug.nl [research.rug.nl]
- 19. researchgate.net [researchgate.net]
- 20. idtdna.com [idtdna.com]
- 21. synthego.com [synthego.com]
- 22. researchgate.net [researchgate.net]
- 23. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation\_Vitro Biotech [vitrobiotech.com]
- 24. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- To cite this document: BenchChem. [Application Notes: Generation of a PGAM Knockout Cell Line Using CRISPR-Cas9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034372#creating-a-pgam-knockout-cell-line-using-crispr]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)